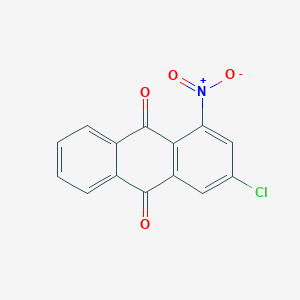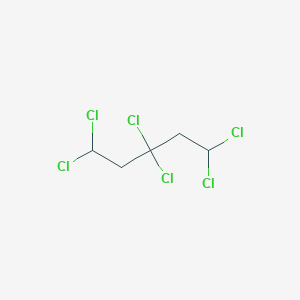
1,1,3,3,5,5-Hexachloropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,5,5-Hexachloropentane is a chemical compound with the molecular formula C₅H₆Cl₆ . It is a polychlorinated alkane, characterized by the presence of six chlorine atoms attached to a five-carbon chain. This compound is known for its high density and boiling point, making it a subject of interest in various chemical studies .
Métodos De Preparación
The synthesis of 1,1,3,3,5,5-Hexachloropentane typically involves the chlorination of pentane derivatives. One common method includes the reaction of pentane with chlorine gas under controlled conditions, often in the presence of a catalyst such as iron chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
1,1,3,3,5,5-Hexachloropentane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated carboxylic acids or other oxidized products.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,3,3,5,5-Hexachloropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, especially in the development of new drugs.
Mecanismo De Acción
The mechanism by which 1,1,3,3,5,5-Hexachloropentane exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This interaction can disrupt normal cellular processes, making the compound useful in studies of enzyme inhibition and membrane permeability .
Comparación Con Compuestos Similares
1,1,3,3,5,5-Hexachloropentane can be compared with other polychlorinated alkanes such as:
1,1,1,3,5,5-Hexachloropentane: Similar in structure but with different chlorine atom positions.
1,1,1,3,3-Pentachloropentane: Contains one less chlorine atom, leading to different chemical properties.
Hexachloroethane: A shorter chain polychlorinated alkane with different reactivity.
The uniqueness of this compound lies in its specific chlorine atom arrangement, which influences its reactivity and applications in various fields.
Propiedades
Número CAS |
60027-77-2 |
|---|---|
Fórmula molecular |
C5H6Cl6 |
Peso molecular |
278.8 g/mol |
Nombre IUPAC |
1,1,3,3,5,5-hexachloropentane |
InChI |
InChI=1S/C5H6Cl6/c6-3(7)1-5(10,11)2-4(8)9/h3-4H,1-2H2 |
Clave InChI |
MZKBMNSSGVXEMV-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)Cl)C(CC(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)
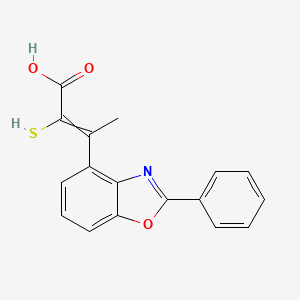
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)


![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
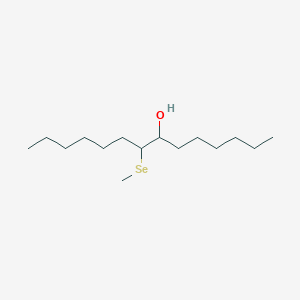
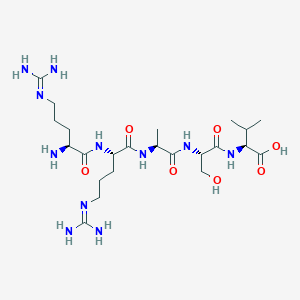

![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)
